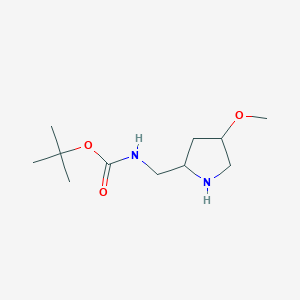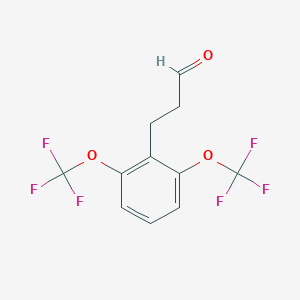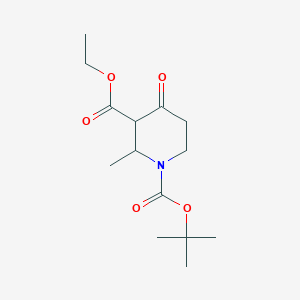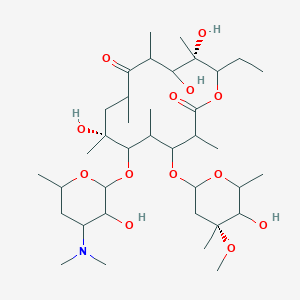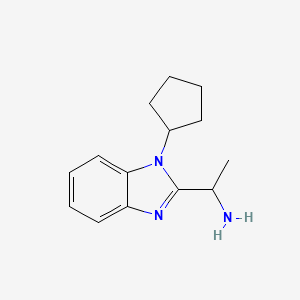
1-(1-Cyclopentylbenzimidazol-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Cyclopentylbenzimidazol-2-yl)ethanamine is an organic compound that features a benzimidazole ring fused with a cyclopentyl group and an ethanamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclopentylbenzimidazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors to form the benzimidazole ring, followed by the introduction of the cyclopentyl group and the ethanamine side chain. One common method involves the reaction of o-phenylenediamine with cyclopentanone under acidic conditions to form the benzimidazole core. Subsequent alkylation with bromoethane introduces the ethanamine side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Cyclopentylbenzimidazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to benzimidazoline derivatives.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, benzimidazoline derivatives, and various substituted ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Cyclopentylbenzimidazol-2-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(1-Cyclopentylbenzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the ethanamine side chain can form ionic bonds with negatively charged sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1H-Benzimidazol-2-yl)ethanamine: Similar structure but lacks the cyclopentyl group.
1-(1-Cyclohexylbenzimidazol-2-yl)ethanamine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
1-(1-Phenylbenzimidazol-2-yl)ethanamine: Similar structure but with a phenyl group instead of a cyclopentyl group.
Uniqueness
1-(1-Cyclopentylbenzimidazol-2-yl)ethanamine is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. The cyclopentyl group can introduce steric hindrance, affecting the compound’s interaction with molecular targets and its overall stability.
Eigenschaften
Molekularformel |
C14H19N3 |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
1-(1-cyclopentylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C14H19N3/c1-10(15)14-16-12-8-4-5-9-13(12)17(14)11-6-2-3-7-11/h4-5,8-11H,2-3,6-7,15H2,1H3 |
InChI-Schlüssel |
BDQPRJOTEZKHSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC2=CC=CC=C2N1C3CCCC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


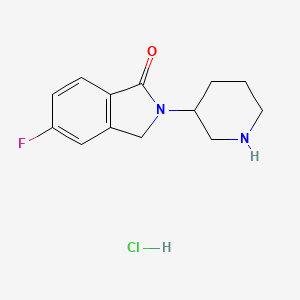
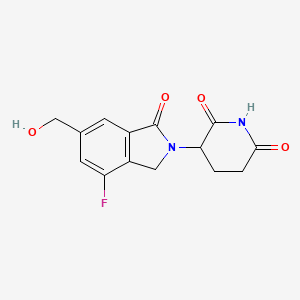

![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide](/img/structure/B14778194.png)

![(2S)-3-(2-aminophenoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14778207.png)
![tert-butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate](/img/structure/B14778208.png)


